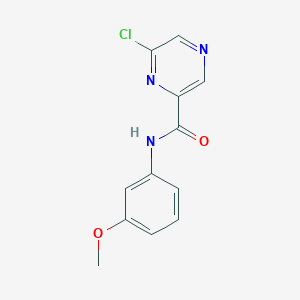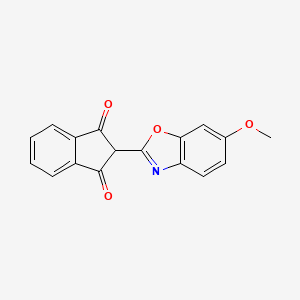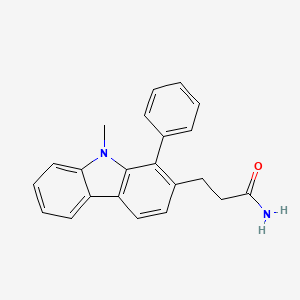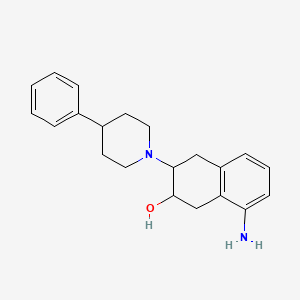
6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a chloro group and a methoxyphenyl group in the structure of this compound contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine to yield the desired carboxamide . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure the desired quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the synthesis of nucleic acids and proteins in the target organisms .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Comparison
6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide is unique due to the presence of both a chloro group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of biological activity and selectivity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
879131-32-5 |
|---|---|
Fórmula molecular |
C12H10ClN3O2 |
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
6-chloro-N-(3-methoxyphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-9-4-2-3-8(5-9)15-12(17)10-6-14-7-11(13)16-10/h2-7H,1H3,(H,15,17) |
Clave InChI |
NHQZIMIMQRWSIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)

amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)

![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)

